n-(3-Cyanophenyl)-6-methylnicotinamide

Description

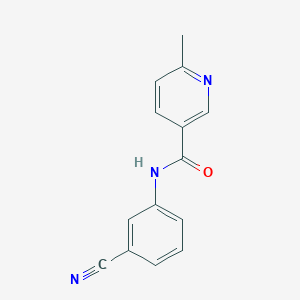

N-(3-Cyanophenyl)-6-methylnicotinamide is a nicotinamide derivative featuring a 6-methyl-substituted pyridine ring and a 3-cyanophenyl group attached to the amide nitrogen. The 3-cyanophenyl moiety is a critical pharmacophore, influencing target selectivity and potency in multiple drug classes. This article compares this compound with structurally and functionally related compounds, drawing insights from published research on analogs.

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H11N3O/c1-10-5-6-12(9-16-10)14(18)17-13-4-2-3-11(7-13)8-15/h2-7,9H,1H3,(H,17,18) |

InChI Key |

IYXRUGKSEUYBKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)-6-methylnicotinamide typically involves the reaction of 3-cyanophenylamine with 6-methylnicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: n-(3-Cyanophenyl)-6-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: n-(3-Cyanophenyl)-6-methylnicotinamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-(3-Cyanophenyl)-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity and Substituent Effects

- HIV-1 RNase H/Integrase (IN) Inhibitors (): Meta-substituted 3-cyanophenyl analogs (e.g., compound 82) demonstrated higher selectivity for RNase H over IN compared to para-substituted counterparts. However, replacing 4-cyanophenyl with 3-cyanophenyl in compound 80 reduced dual inhibitory activity (IC50: 1.77 µM for RNase H vs. 1.18 µM for IN). This highlights the nuanced role of substituent positioning: meta-cyano groups enhance selectivity but may compromise dual-target efficacy .

- Taranabant (): Taranabant, a propanamide derivative with a 3-cyanophenyl group, targets cannabinoid receptors for obesity treatment. Its structure includes a 3-cyanophenyl and 4-chlorophenyl on a chiral propyl backbone. Unlike the nicotinamide core of the target compound, Taranabant’s propanamide scaffold and trifluoromethylpyridine moiety contribute to its CNS activity, illustrating how core structure divergence dictates therapeutic application .

- HS-116 (): This PI3K inhibitor contains a 3-cyanophenyl-pyrrolopyridine core linked to a sulfonamide group. HS-116 suppresses Akt/mTOR signaling in cancer cells, unlike N-(3-Cyanophenyl)-6-methylnicotinamide’s nicotinamide base. The sulfonamide group in HS-116 enhances kinase binding, whereas the nicotinamide scaffold may favor different target interactions .

Structural and Functional Divergence

Research Findings and Implications

- Substituent Position Matters: Meta-cyano groups (3-cyanophenyl) enhance target selectivity in HIV inhibitors but may reduce dual-target efficacy compared to para-substituted analogs .

- Core Structure Dictates Function: Nicotinamide (target compound) vs. propanamide (Taranabant) vs. sulfonamide (HS-116) scaffolds lead to divergent therapeutic applications, from metabolic disorders to cancer .

- Safety Gaps: Limited toxicity data for related compounds (e.g., ) highlight a critical area for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.